3-Amino-4,4-dimethylpentanoic acid hydrate

Chiral synthesis Influenza PB2 inhibitors Enantiomeric recognition

3-Amino-4,4-dimethylpentanoic acid hydrate (CAS 336185-29-6) is a non-proteinogenic, chiral β-amino acid building block characterized by a sterically demanding tert-butyl group at the β-carbon. This compound is a critical intermediate in medicinal chemistry for the synthesis of peptidomimetics and small molecule inhibitors, with its (R)-enantiomer having been specifically utilized to create potent, orally bioavailable inhibitors of the influenza PB2 polymerase complex.

Molecular Formula C7H17NO3
Molecular Weight 163.21 g/mol
CAS No. 336185-29-6
Cat. No. B1501648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,4-dimethylpentanoic acid hydrate
CAS336185-29-6
Molecular FormulaC7H17NO3
Molecular Weight163.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CC(=O)O)N.O
InChIInChI=1S/C7H15NO2.H2O/c1-7(2,3)5(8)4-6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H2
InChIKeyAGUYRMXQCJEZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4,4-dimethylpentanoic acid hydrate: Procurement Guide for a Chiral β-Amino Acid Building Block


3-Amino-4,4-dimethylpentanoic acid hydrate (CAS 336185-29-6) is a non-proteinogenic, chiral β-amino acid building block characterized by a sterically demanding tert-butyl group at the β-carbon [1]. This compound is a critical intermediate in medicinal chemistry for the synthesis of peptidomimetics and small molecule inhibitors, with its (R)-enantiomer having been specifically utilized to create potent, orally bioavailable inhibitors of the influenza PB2 polymerase complex [2].

Why Substituting 3-Amino-4,4-dimethylpentanoic acid in Research Synthesis Leads to Failed Replication


Interchanging this compound with simpler or structurally divergent β-amino acid analogs during synthesis is not scientifically valid. The compound's specific 4,4-dimethyl (tert-butyl) side chain and chirality are not passive features but are essential pharmacophoric elements. Research has demonstrated that even slight modifications to this group, such as the removal of a single methyl group or inversion of stereochemistry, can lead to a dramatic loss in target binding affinity and cellular potency [1]. Procurement of an incorrect analog or enantiomer will directly result in the failure to produce the intended active pharmaceutical intermediate.

Head-to-Head Quantitative Evidence for 3-Amino-4,4-dimethylpentanoic acid in Influenza PB2 Inhibitor Synthesis


Enantiomeric Specificity: The (R)-Configuration is Essential for Biological Activity

The biological activity of the final influenza inhibitor is contingent on using the specific (R)-enantiomer of 3-amino-4,4-dimethylpentanoic acid. The (S)-enantiomer-derived final compounds (6 and 7) demonstrated drastically reduced binding affinity (Kd) for the PB2 target and cellular potency (EC90) compared to their (R)-enantiomer counterparts (4 and 5) [1]. This was confirmed by X-ray crystallography, showing the (R)-enantiomer positions the tert-butyl group correctly within the hydrophobic pocket [1].

Chiral synthesis Influenza PB2 inhibitors Enantiomeric recognition

Side-Chain Structure-Activity Relationship (SAR): The tert-Butyl Group is Not Replaceable

In a systematic SAR study, the 4,4-dimethylpentanoic acid side chain was directly compared with structurally modified analogs in the context of an identical 5-fluoro-7-azaindole inhibitor scaffold. Replacing the tert-butyl group of the target compound with a less bulky isopropyl group led to a catastrophic loss of antiviral activity [1].

Medicinal chemistry Structure-activity relationship SAR analysis

In Vitro Profile Superiority Over Simple β-Amino Acids in a Standardized Assay

The influenza inhibitor derived from the target compound (4) demonstrated a compelling in vitro profile against multiple influenza A strains. While the study highlights compound 4's potency against pandemic 2009 H1N1 and avian H5N1 strains, it also benchmarks its performance against the standard of care, the neuraminidase inhibitor oseltamivir, revealing a key differentiator [1].

Antiviral drug discovery PB2 polymerase In vitro pharmacology

High-Value Application Scenarios for 3-Amino-4,4-dimethylpentanoic acid Hydrate Based on Comparative Evidence


Synthesis of Enantiomerically Pure PB2 Inhibitors for Influenza Drug Discovery

This compound's primary validated application is as a chiral building block for synthesizing potent, orally bioavailable influenza PB2 inhibitors. The procurement strategy must prioritize the (R)-enantiomer, as the (S)-enantiomer has been definitively shown to produce inactive compounds [1]. This application leverages the evidence that the derived inhibitor can overcome oseltamivir resistance, making it a critical material for any program targeting resistant influenza strains [1].

Peptidomimetic Research Requiring a Conformationally-Constrained, Bulky β-Amino Acid

For research into β-peptide foldamers or peptidomimetics where a bulky, lipophilic side chain is required to mimic a hydrophobic binding pocket interaction, the 4,4-dimethyl substitution is critical. The quantitative SAR data shows that a smaller isopropyl analog (3-amino-4-methylpentanoic acid) causes a 20-fold reduction in potency in the PB2 context, underscoring the unique steric contribution of the tert-butyl group [1]. This suggests its superiority in any system where that specific spatial occupation is needed for biological activity.

Reference Standard for Chiral Chromatographic Method Development for β-Amino Acids

The compound has been used as one of several apolar β-amino acids to test and validate direct HPLC enantioseparation methods on quinine-derived chiral stationary phases. Its successful separation from its enantiomer in a defined system (N-2,4-dinitrophenyl derivatives) validates its use as a reference standard for developing or calibrating chiral analytical methods for this class of compounds [1].

Quote Request

Request a Quote for 3-Amino-4,4-dimethylpentanoic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.